Product packaging for Arachidonic acid-carboxy-14C(Cat. No.:CAS No. 3435-81-2)

Arachidonic acid-carboxy-14C

Cat. No.: B13790670
CAS No.: 3435-81-2
M. Wt: 306.5 g/mol
InChI Key: YZXBAPSDXZZRGB-XJAQZXCESA-N
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Description

Arachidonic acid-carboxy-14C is a radiolabeled form of Arachidonic Acid (AA), an essential omega-6 polyunsaturated fatty acid that is a fundamental component of cell membrane phospholipids in humans and animals . This compound, labeled with carbon-14 at the carboxyl group, is an indispensable tool for tracing the complex metabolism and fate of AA in biological systems. Esterified AA is hydrolyzed from the cell membrane by phospholipase A2 (PLA2) , which initiates the "arachidonic acid cascade." The released AA is subsequently metabolized via three major enzymatic pathways: the cyclooxygenase (COX) pathway to produce prostanoids (e.g., prostaglandins, thromboxanes) , the lipoxygenase (LOX) pathway to generate leukotrienes and lipoxins , and the cytochrome P450 (CYP) pathway to form epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs) . Researchers utilize this compound to precisely investigate these pathways in studies of inflammation , cardiovascular biology , carcinogenesis , and bone metabolism . Its application is critical for elucidating the specific activity of eicosanoids, understanding lipid mediator dynamics in immune cells like macrophages , and studying the biochemical mechanisms underlying various diseases. This high-specific-activity tracer is supplied to support advanced in vitro research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B13790670 Arachidonic acid-carboxy-14C CAS No. 3435-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3435-81-2

Molecular Formula

C20H32O2

Molecular Weight

306.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-(114C)icosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i20+2

InChI Key

YZXBAPSDXZZRGB-XJAQZXCESA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC[14C](=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

Methodological Paradigms for Utilizing Arachidonic Acid Carboxy 14c

In Vitro Experimental Designs for Arachidonic Acid-[carboxy-14C] Incorporation Studies

In vitro models are indispensable for dissecting the cellular and molecular mechanisms governing arachidonic acid metabolism. These systems allow for controlled experimental conditions to study the dynamics of [carboxy-14C] arachidonic acid uptake, distribution, and transformation.

Cell Culture Models for Lipid Dynamics Analysis

Cell culture systems provide a versatile platform for investigating the incorporation and metabolism of arachidonic acid-[carboxy-14C] in specific cell types.

Platelets: Studies using platelets from both healthy individuals and those with type 2 diabetes have demonstrated that almost all incorporated 14C-arachidonic acid is found in phospholipids (B1166683) after a one-hour incubation. nih.gov In diabetic platelets, the rate of incorporation was significantly higher than in control platelets. nih.gov Research on platelets from psychiatric patients has shown that individuals with schizophreniform and schizoaffective disorders incorporated over 50% less 14C-arachidonic acid compared to healthy controls. nih.gov

Endothelial Cells: Cultured vascular endothelial cells rapidly metabolize exogenous [1-14C]-arachidonic acid. nih.gov The primary routes of metabolism include incorporation into triglycerides and phospholipids, as well as the formation of lipoxygenase and cyclooxygenase metabolites. nih.gov Agonists like histamine, bradykinin (B550075), and the calcium ionophore A23187 can stimulate the release of previously incorporated [14C]arachidonate. nih.gov

Macrophages: In RAW 264.7 macrophage membranes, [14C]eicosapentaenoic acid (EPA) and [3H]arachidonic acid (AA) are incorporated similarly, with a comparable redistribution pattern among phospholipids. nih.gov Fetal bovine serum can induce the release of both fatty acids, with arachidonic acid being metabolized at a rate three times higher than EPA. nih.gov

Keratinocytes: Cell-free preparations of murine keratinocytes can metabolize [14C]AA into lipoxygenase products, indicating the presence of enzymes from both the 12- and 5-lipoxygenase pathways. nih.gov

Neuroblastoma Cells: In the human neuroblastoma cell line SK-N-BE(2), arachidonic acid enhances the incorporation of [14C]stearic acid into phosphatidylinositol. nih.gov

Lymphoma Cells: Murine lymphoma L5178Y cell sublines, differing in radiation sensitivity, incorporate and release exogenous arachidonic acid from membrane phospholipids. nih.gov

Subcellular Fractionation Techniques for Localization of [carboxy-14C] Metabolites

Subcellular fractionation allows for the isolation of specific organelles to determine the localization of arachidonic acid-[carboxy-14C] and its metabolites. This technique is crucial for understanding the intracellular trafficking and site-specific metabolism of arachidonic acid. For instance, after incubating cells with [14C]arachidonic acid, fractions corresponding to the nucleus, mitochondria, microsomes, and cytosol can be separated. The radioactivity in each fraction is then quantified to map the distribution of the label.

In murine fibrosarcoma cells, electron microscope autoradiography has shown that [3H]arachidonic acid is most rapidly incorporated into the nuclear membrane. researchgate.net Cell fractionation experiments with mouse fibroblasts also demonstrated that [14C]arachidonate was incorporated most rapidly into a nuclear fraction. researchgate.net

Perfused Organ Systems for Integrated Metabolic Assessments

Perfused organ systems, such as the liver, provide an integrated model to study the metabolism of arachidonic acid-[carboxy-14C] in the context of a whole organ. nih.gov

In studies involving perfused rabbit livers, it was observed that the perfusion process itself stimulates arachidonic acid metabolism. nih.gov Livers perfused with buffer showed that 72% of the 14C label was associated with arachidonic acid, in contrast to 98% in non-perfused fresh liver slices. nih.gov

Table 1: Incorporation of Arachidonic Acid-[carboxy-14C] in Different Cell Culture Models

Cell TypeKey FindingsReference
Platelets (Type 2 Diabetes)Significantly higher rate of 14C-AA incorporation into phospholipids compared to controls. nih.gov
Platelets (Psychiatric Disorders)Over 50% less 14C-AA incorporation in patients with schizophreniform and schizoaffective disorders. nih.gov
Vascular Endothelial CellsRapid metabolism via incorporation into lipids and formation of lipoxygenase/cyclooxygenase products. nih.gov
RAW 264.7 MacrophagesSimilar incorporation of 14C-EPA and 3H-AA; AA metabolized 3-fold more than EPA upon release. nih.gov
Murine KeratinocytesMetabolism of 14C-AA into 12- and 5-lipoxygenase pathway products. nih.gov
SK-N-BE(2) Neuroblastoma CellsAA enhances incorporation of 14C-stearic acid into phosphatidylinositol. nih.gov

Analytical and Detection Methodologies for [carboxy-14C] Radiolabel

Accurate quantification and identification of arachidonic acid-[carboxy-14C] and its metabolites are essential for interpreting experimental results.

Liquid Scintillation Spectrometry for Quantitative Analysis

Liquid scintillation spectrometry is a widely used technique for the quantitative analysis of the [carboxy-14C] radiolabel. This method measures the beta particles emitted by the 14C isotope. Samples containing the radiolabeled compounds are mixed with a scintillation cocktail, which emits flashes of light upon interaction with the beta particles. A photomultiplier tube then detects these light flashes, and the rate of flashes is proportional to the amount of radioactivity in the sample. This technique is highly sensitive and provides accurate quantification of total radioactivity in cell extracts, chromatographic fractions, or tissue samples. nih.gov

Chromatographic Separation of [carboxy-14C] Arachidonic Acid and its Metabolites

Chromatographic techniques are employed to separate arachidonic acid-[carboxy-14C] from its various metabolites.

Thin-Layer Chromatography (TLC): TLC is a common method for separating lipids. nih.gov In this technique, the lipid extract is spotted onto a silica (B1680970) gel plate, which is then placed in a solvent system. researchgate.net The differential partitioning of the lipids between the stationary phase (silica gel) and the mobile phase (solvent) results in their separation. The separated radioactive spots can be visualized by autoradiography and quantified by scraping the corresponding silica areas and measuring the radioactivity using liquid scintillation counting. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is frequently used for the separation and quantification of eicosanoids. nih.govnih.gov Reverse-phase HPLC, often using a C18 column, is effective for separating the various metabolites of arachidonic acid, including prostaglandins (B1171923), leukotrienes, and hydroxyeicosatetraenoic acids. nih.govnih.gov The eluate from the HPLC column can be collected in fractions, and the radioactivity in each fraction is measured by liquid scintillation counting to generate a radiochromatogram. nih.gov HPLC can also be coupled with mass spectrometry (LC-MS/MS) for structural identification and quantification of the metabolites. researchgate.netnih.gov

Table 2: Major Metabolites of Arachidonic Acid Detected Using [carboxy-14C] Labeling

Metabolite ClassSpecific Metabolites DetectedAnalytical MethodReference
Prostaglandins6-keto-PGF1α, PGF2α, PGE2, Thromboxane (B8750289) B2HPLC nih.govnih.gov
LeukotrienesLTB4-like compoundsHPLC nih.govnih.gov
Hydroxyeicosatetraenoic Acids (HETEs)12-HETE, 15-HETETLC, HPLC nih.govnih.gov
Epoxyeicosatrienoic Acids (EETs)14,15-EET, 11,12-EET, 8,9-EETHPLC nih.govresearchgate.net
Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a widely employed, versatile, and cost-effective technique for the separation and preliminary identification of metabolites derived from Arachidonic acid-[carboxy-14C]. This method separates compounds based on their differential partitioning between a stationary phase (typically a silica gel-coated plate) and a mobile phase (a solvent system). The distinct polarities of various eicosanoids allow for their effective separation using appropriate solvent systems.

In a typical application, a biological sample (e.g., cell culture supernatant, tissue homogenate) that has been incubated with Arachidonic acid-[carboxy-14C] is extracted to isolate the lipids. The lipid extract is then spotted onto a TLC plate, which is subsequently developed in a chamber containing a specific solvent system. As the solvent moves up the plate by capillary action, it carries the radiolabeled metabolites at different rates depending on their structure and affinity for the stationary phase.

Following separation, the distribution of radioactivity on the TLC plate is visualized and quantified. This is commonly achieved through autoradiography, where the plate is exposed to X-ray film, or by scraping sections of the stationary phase and measuring the radioactivity in each section using liquid scintillation counting. The migration distance of each radiolabeled spot, characterized by its retention factor (Rf) value, is compared to that of known eicosanoid standards run on the same plate to tentatively identify the metabolites.

Several solvent systems have been developed for the optimal separation of arachidonic acid and its metabolites. The choice of solvent system is critical and depends on the specific class of eicosanoids being investigated. For instance, a non-polar solvent system might be used to separate less polar compounds like hydroxyeicosatetraenoic acids (HETEs), while a more polar system would be required for the separation of prostaglandins (PGs) and thromboxanes (TXs).

Table 1: Illustrative Rf Values of [carboxy-14C]Arachidonic Acid Metabolites on TLC

CompoundSolvent System*Approximate Rf Value
Arachidonic AcidA0.85
15-HETEA0.60
12-HETEA0.55
5-HETEA0.48
Prostaglandin (B15479496) E2B0.40
Prostaglandin F2αB0.30
Thromboxane B2B0.25

*Solvent System A: A non-polar system such as hexane:diethyl ether:acetic acid (e.g., 50:50:1, v/v/v). Solvent System B: A more polar system such as chloroform:methanol (B129727):acetic acid:water (e.g., 90:8:1:0.8, v/v/v/v). Note: Rf values are illustrative and can vary depending on the exact experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Eicosanoid Profiling

High-Performance Liquid Chromatography (HPLC) offers superior resolution, reproducibility, and quantification capabilities compared to TLC for the analysis of eicosanoids derived from Arachidonic acid-[carboxy-14C]. This technique is particularly valuable for separating complex mixtures of structurally similar metabolites. Reversed-phase HPLC (RP-HPLC) is the most common modality used for eicosanoid profiling.

In a typical RP-HPLC setup, the lipid extract from a biological sample incubated with Arachidonic acid-[carboxy-14C] is injected into a column packed with a non-polar stationary phase (e.g., C18 silica). The metabolites are then eluted with a polar mobile phase, often a gradient of acetonitrile (B52724) or methanol in water with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. The more polar compounds elute earlier, while the less polar compounds are retained longer on the column.

For the detection of radiolabeled metabolites, the HPLC system is coupled with an online radioactivity detector, such as a flow scintillation analyzer. This allows for the continuous monitoring of the ¹⁴C-labeled compounds as they elute from the column, generating a radiochromatogram. The retention time of each radioactive peak is then compared to that of authentic eicosanoid standards to identify the metabolites. The area under each peak is proportional to the amount of the specific radiolabeled metabolite, enabling accurate quantification.

HPLC provides excellent separation of various classes of eicosanoids, including prostaglandins, thromboxanes, leukotrienes, and HETEs, often within a single chromatographic run. The high resolving power of HPLC can even separate isomers of the same eicosanoid.

Table 2: Representative Retention Times of [carboxy-14C]Arachidonic Acid Metabolites in RP-HPLC

CompoundColumnMobile Phase Gradient*Approximate Retention Time (min)
6-keto-PGF1αC18Acetonitrile/Water/Acetic Acid8.5
Thromboxane B2C18Acetonitrile/Water/Acetic Acid10.2
Prostaglandin F2αC18Acetonitrile/Water/Acetic Acid12.1
Prostaglandin E2C18Acetonitrile/Water/Acetic Acid13.5
Leukotriene B4C18Acetonitrile/Water/Acetic Acid18.7
15-HETEC18Acetonitrile/Water/Acetic Acid22.4
12-HETEC18Acetonitrile/Water/Acetic Acid23.1
5-HETEC18Acetonitrile/Water/Acetic Acid24.0
Arachidonic AcidC18Acetonitrile/Water/Acetic Acid28.5

*A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the more non-polar compounds. Note: Retention times are illustrative and highly dependent on the specific HPLC system, column, and gradient conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the definitive identification and quantification of volatile and thermally stable compounds. For the analysis of eicosanoids derived from Arachidonic acid-[carboxy-14C], which are generally non-volatile, a derivatization step is required to increase their volatility and thermal stability.

The analytical workflow typically involves the extraction and purification of the radiolabeled metabolites, often by TLC or HPLC. The purified fractions are then derivatized. Common derivatization procedures for eicosanoids include esterification of the carboxyl group (e.g., with diazomethane (B1218177) to form methyl esters), and silylation of hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA, to form trimethylsilyl (B98337) ethers).

The derivatized sample is injected into the gas chromatograph, where the compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of a compound is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for its unambiguous identification.

When analyzing metabolites from Arachidonic acid-[carboxy-14C], the presence of the ¹⁴C label can be confirmed by the characteristic isotopic pattern in the mass spectrum, although the primary utility of GC-MS in this context is structural elucidation. By comparing the mass spectra of the unknown metabolites with those of derivatized standards or with spectral libraries, their chemical structures can be confidently determined.

Table 3: Common Derivatives and Characteristic Ions of [carboxy-14C]Arachidonic Acid Metabolites for GC-MS Analysis

MetaboliteDerivativeCharacteristic Mass Fragments (m/z)
Prostaglandin E2Methyl ester, bis-O-methyloxime, bis-trimethylsilyl etherFragments corresponding to the loss of functional groups and cleavage of the prostaglandin ring.
Prostaglandin F2αMethyl ester, tris-trimethylsilyl etherCharacteristic ions from the loss of trimethylsilanol (B90980) and cleavage of the carbon chain.
5-HETEMethyl ester, trimethylsilyl etherIons representing the silylated hydroxyl group and the esterified carboxyl group.
12-HETEMethyl ester, trimethylsilyl etherDistinct fragmentation pattern based on the position of the silylated hydroxyl group.
Thromboxane B2Methyl ester, tris-O-methyloxime, bis-trimethylsilyl etherComplex fragmentation pattern indicative of the thromboxane ring structure.

Note: The listed derivatives and fragments are examples. The exact fragmentation patterns depend on the specific derivatization method and the mass spectrometer settings.

Autoradiography for Spatial Distribution Analysis

Autoradiography is a powerful imaging technique that allows for the visualization of the spatial distribution of radiolabeled compounds within biological samples, such as tissues, organs, or whole organisms. When used in conjunction with Arachidonic acid-[carboxy-14C], autoradiography provides valuable insights into the sites of arachidonic acid uptake, storage, and metabolism.

The methodology involves administering Arachidonic acid-[carboxy-14C] to an animal or incubating it with a tissue slice or cell culture. After a designated time, the biological sample is collected, sectioned, and placed in direct contact with a photographic emulsion or a radiation-sensitive imaging plate. The beta particles emitted from the ¹⁴C atoms expose the emulsion, creating a latent image. After an appropriate exposure time, the emulsion is developed, revealing a pattern of silver grains that corresponds to the distribution of the radiolabeled arachidonic acid and its metabolites.

This technique can be performed at different levels of resolution. Whole-body autoradiography can reveal the distribution of the tracer across different organs and tissues, identifying those with high arachidonic acid uptake or metabolism. At a microscopic level, autoradiography of tissue sections can pinpoint the localization of the radiolabel to specific cell types or even subcellular compartments. For example, studies have used autoradiography to demonstrate the incorporation of radiolabeled arachidonic acid into specific brain regions or its localization within inflammatory lesions.

Considerations for Exogenous Versus Endogenous Substrate Competition in [carboxy-14C] Tracer Experiments

A critical consideration when using Arachidonic acid-[carboxy-14C] as a tracer is the competition between the exogenously supplied radiolabeled substrate and the endogenous, unlabeled pools of arachidonic acid within the cells or tissues. The interpretation of results from tracer experiments must account for this competition, as it can significantly influence the observed metabolic profiles.

Cells maintain substantial stores of arachidonic acid esterified in the sn-2 position of membrane phospholipids. Upon stimulation, phospholipases, such as phospholipase A₂, release this endogenous arachidonic acid, making it available for metabolism by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. When exogenous Arachidonic acid-[carboxy-14C] is introduced into the system, it must compete with this readily available endogenous pool for access to the same metabolic enzymes.

The extent of this competition depends on several factors, including:

The size of the endogenous arachidonic acid pool: Cells with large reserves of arachidonic acid will exhibit greater dilution of the radiolabeled tracer.

The concentration of the exogenous tracer: The ratio of exogenous to endogenous substrate will influence the specific activity of the precursor pool for eicosanoid synthesis.

The mechanism of cellular uptake and incorporation of the tracer: The rate at which exogenous arachidonic acid is taken up by the cell and incorporated into cellular lipids can affect its availability for immediate metabolism versus storage.

The specific enzymes involved: Different enzymes may have preferential access to different pools of arachidonic acid (e.g., newly incorporated exogenous versus stored endogenous).

Research has shown that the metabolic fate of exogenous and endogenous arachidonic acid can differ. For instance, some studies suggest that exogenously supplied arachidonic acid may be preferentially channeled towards certain metabolic pathways compared to the arachidonic acid released from endogenous phospholipid stores. This compartmentalization of arachidonic acid metabolism is an important factor to consider when designing and interpreting tracer experiments.

To address these complexities, researchers may employ various strategies, such as pre-labeling cells with Arachidonic acid-[carboxy-14C] to allow for its equilibration with endogenous pools before experimental stimulation. Alternatively, mathematical modeling can be used to estimate the relative contributions of exogenous and endogenous substrates to the final metabolic products.

Cellular and Subcellular Dynamics of Arachidonic Acid Carboxy 14c

Mechanisms of [carboxy-14C]Arachidonic Acid Uptake and Transport Across Membranes

The entry of long-chain fatty acids like arachidonic acid into cells is a complex process that is not fully resolved, with evidence supporting both passive diffusion and protein-mediated transport. nih.govphysiology.orgimrpress.com The amphipathic nature of arachidonic acid, with its hydrophobic tail and polar carboxyl group, allows it to interact with the lipid bilayer of cell membranes. nih.gov The rate of "flip-flop" of free fatty acids across lipid bilayers has been suggested as a mechanism for uptake. nih.gov

However, there is substantial evidence for the involvement of specific proteins in facilitating the transport of long-chain fatty acids across the plasma membrane. nih.govphysiology.org These proteins are thought to enhance the efficiency of uptake and provide a level of regulation. physiology.org Key proteins implicated in this process include:

FAT/CD36 (Fatty Acid Translocase): This protein is a scavenger receptor that plays a crucial role in fatty acid transport in tissues with high metabolic activity like the heart, skeletal muscle, and adipose tissue. nih.govphysiology.org

FATP (Fatty Acid Transport Protein): This family of proteins is believed to facilitate fatty acid uptake. nih.govjci.org

FABPpm (Fatty Acid Binding Protein-plasma membrane): This protein is also implicated in the transport of fatty acids across the cell membrane. nih.govjci.org

Once inside the cell, the formation of a polar coenzyme A (CoA) ester of the fatty acid, a process known as vectorial acylation, effectively traps the arachidonic acid within the cell, functioning as part of a facilitated diffusion process. nih.govjci.org This intracellular trapping is enhanced by acyl-CoA synthetases, one of which shows specificity for arachidonic acid and other C20 fatty acids. nih.gov The cellular uptake of arachidonic acid is an energy-dependent process. scientificlabs.co.uk

Esterification and Incorporation of [carboxy-14C]Arachidonic Acid into Cellular Lipid Pools

Following its uptake, [carboxy-14C]arachidonic acid is rapidly esterified and incorporated into various cellular lipid pools, primarily phospholipids (B1166683) and neutral lipids. This process is crucial for maintaining membrane structure and for storing arachidonic acid for future signaling events.

[carboxy-14C]Arachidonic acid is extensively incorporated into the major classes of phospholipids within the cell membrane. nih.govcdnsciencepub.compublish.csiro.au Studies have demonstrated a time-dependent incorporation of [1-14C]arachidonic acid into phosphatidylcholine (PC), phosphatidylinositol (PI), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS) in human platelets. nih.gov In peritoneal macrophages, after a 3-hour incubation with [1-14C]arachidonic acid, the radioactivity was distributed among phosphatidylcholine (38.6%), phosphatidylserine-phosphatidylinositol (8.5%), and phosphatidylethanolamine (22.1%). nih.gov Similarly, in adipocyte ghosts, adrenaline stimulates the incorporation of [1-14C]arachidonic acid into these same phospholipid classes. publish.csiro.au

Interestingly, the initial distribution of incorporated arachidonic acid may not reflect the endogenous molar composition of the phospholipids. For instance, in human platelets, within 10 minutes of incubation, 55% of the uptaken [14C]arachidonic acid was found in phosphatidylcholine, while only 14% was in phosphatidylethanolamine, despite their respective molar compositions being 18% and 47%. cdnsciencepub.com However, during a 5-day storage period, a continuous transfer of radiolabeled arachidonic acid from phosphatidylcholine to phosphatidylethanolamine was observed, eventually matching the endogenous distribution. cdnsciencepub.com This suggests a dynamic remodeling of phospholipids through the acyl transfer of arachidonic acid. cdnsciencepub.com Some studies indicate a selective incorporation, with phosphatidylinositol showing a preference for arachidonic acid, while phosphatidylcholine and phosphatidylethanolamine selectively incorporate eicosapentaenoic acid (EPA). iaea.org

Table 1: Distribution of [1-14C]Arachidonic Acid in Macrophage Phospholipids

Phospholipid Class Percentage of Radioactivity
Phosphatidylcholine 38.6%
Phosphatidylethanolamine 22.1%
Phosphatidylserine-Phosphatidylinositol 8.5%

Data from a 3-hour incubation of peritoneal macrophages with [1-14C]arachidonic acid. nih.gov

In addition to phospholipids, [carboxy-14C]arachidonic acid is also incorporated into neutral lipids, which serve as a significant storage reservoir. nih.govcapes.gov.br Triacylglycerols (also known as triglycerides) and diacylglycerols are the primary neutral lipids involved in this storage. capes.gov.brnih.gov

In human neutrophils, [14C]arachidonic acid is esterified into both phospholipids and triglycerides. nih.gov Studies on ovine conceptuses and endometrium have shown that more [14C]arachidonic acid is incorporated into triacylglycerols than any other lipid class, suggesting that triacylglycerols are a crucial reservoir for arachidonic acid in these tissues. nih.gov Similarly, in rabbit iris, about 65% of the total radioactivity from [1-14C]arachidonic acid was recovered in triacylglycerol, with 6% in diacylglycerol. nih.gov In contrast, peritoneal macrophages showed a lower incorporation into diacylglycerol (2.9%) and triacylglycerol (2%). nih.gov

The incorporation into these neutral lipid pools can be influenced by various factors. For example, in mouse brains, electroconvulsive shock was found to inhibit the incorporation of [1-14C]arachidonic acid into triacylglycerol and diacylglycerol. osti.gov

Table 2: Incorporation of [1-14C]Arachidonic Acid into Neutral Lipids in Rabbit Iris

Neutral Lipid Percentage of Radioactivity
Triacylglycerol ~65%
Diacylglycerol 6%

Data from in vitro studies on rabbit iris smooth muscle. nih.gov

Intracellular Trafficking and Localization of [carboxy-14C]Arachidonic Acid Esters (e.g., Endoplasmic Reticulum, Nuclear Membrane)

The enzymes responsible for the synthesis of the vast majority of cellular lipids, including the esterification of arachidonic acid, are primarily located in the endoplasmic reticulum (ER). embopress.org The ER, therefore, plays a central role in controlling the production and distribution of arachidonic acid-containing lipids. embopress.org

Once esterified, arachidonic acid-containing lipids are trafficked to various cellular membranes. The nuclear membrane is a significant site for the metabolism of arachidonic acid. jci.org For instance, in leukocytes, the metabolism of exogenous [14C]arachidonic acid by 5-lipoxygenase occurs on the nuclear membrane. jci.org

Fatty acid binding proteins (FABPs) are thought to facilitate the transfer of arachidonic acid within the cell, modulating its availability in different subcellular compartments. jci.org Studies using rat liver cells have shown that [1-14C]arachidonic acid, whether free or bound to liver-type fatty acid-binding protein (L-FABP), is incorporated and esterified into lipids of the whole nucleus and the nuclear matrix (membrane-depleted nuclei). dntb.gov.ua This esterification process within the nucleus is dependent on ATP and CoA and is independent of the nuclear membrane, suggesting an active role for the nucleus in lipid metabolism. dntb.gov.ua L-FABP appears to be particularly important for mobilizing arachidonic acid into specific pools within the nuclear matrix, such as those for phosphatidylinositol. dntb.gov.ua

Recent research also points to the existence of lipid droplets within the nucleus, which are thought to be generated from the endoplasmic reticulum and play a role in maintaining cellular phospholipid homeostasis. dntb.gov.ua

Release of [carboxy-14C]Arachidonic Acid from Membrane Phospholipids

The release of arachidonic acid from membrane phospholipids is a critical step in the initiation of various signaling pathways, as it makes the fatty acid available for conversion into a wide array of bioactive eicosanoids. nih.govclinref.com This release is typically triggered by cellular stimulation and is catalyzed by phospholipases, primarily phospholipase A2 (PLA2). scientificlabs.co.uknih.govclinref.com

Upon stimulation with agents like thrombin, human platelets prelabeled with [1-14C]arachidonic acid show a significant decrease in radioactivity in phosphatidylcholine and phosphatidylinositol, with the concomitant appearance of 14C-labeled oxygenated products of arachidonic acid. nih.gov Similarly, when human mononuclear cells (primarily lymphocytes) are exposed to mitogenic lectins, they rapidly release a portion of their [14C]arachidonic acid into the medium, with phosphatidylinositol being a major source. nih.gov In murine macrophages stimulated with zymosan, the membrane phospholipid pool of arachidonic acid serves as the primary source for release. mdpi.com

The release of arachidonic acid can be quite selective. In zymosan-stimulated macrophages, the bulk of the released arachidonic acid originates from phospholipids rather than the triacylglycerol pool. mdpi.com Studies in rat mast cells have shown that upon stimulation with the calcium ionophore A23187, [14C]arachidonic acid is hydrolyzed from both phosphatidylcholine and triacylglycerol. core.ac.uk

The process of arachidonic acid release is tightly regulated. It is dependent on the availability of free calcium ions (Ca++) in the medium. nih.gov In an essential fatty acid-deficient mouse fibrosarcoma cell line, the amount of arachidonate (B1239269) released upon agonist stimulation was found to be linearly related to the cellular concentration of arachidonate. nih.gov

Table 3: Source of Released [14C]Arachidonic Acid in Stimulated Cells

Cell Type Stimulus Primary Phospholipid Source(s)
Human Platelets Thrombin Phosphatidylcholine, Phosphatidylinositol nih.gov
Human Lymphocytes Mitogenic Lectins Phosphatidylinositol nih.gov
Murine Macrophages Zymosan Phospholipids mdpi.com
Rat Mast Cells A23187 (Ionophore) Phosphatidylcholine, Triacylglycerol core.ac.uk

Enzymatic Transformations and Metabolic Pathways of Arachidonic Acid Carboxy 14c

Phospholipase-Mediated Release of [carboxy-14C]Arachidonic Acid

The initial and rate-limiting step in the generation of eicosanoids is the hydrolysis of esterified arachidonic acid from membrane phospholipids (B1166683), making it available for subsequent enzymatic conversion. This crucial step is primarily mediated by phospholipases.

Role of Phospholipase A2 (PLA2) Isoforms (e.g., cPLA2, sPLA2) in [carboxy-14C]AA Liberation

The phospholipase A2 (PLA2) superfamily of enzymes plays a central role in catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, thereby releasing arachidonic acid. nih.gov Different isoforms of PLA2 exhibit distinct regulatory mechanisms and are implicated in various phases of AA release.

Cytosolic PLA2 (cPLA2), specifically cPLA2α, is considered a key enzyme for the rapid, stimulus-induced release of arachidonic acid. nih.gov Studies have shown that cPLA2 is a prerequisite for both immediate AA release, often triggered by calcium ionophores, and delayed release induced by cytokines like interleukin-1. nih.gov This isoform displays a high degree of specificity for phospholipids containing arachidonic acid at the sn-2 position. nih.gov The activation of cPLA2 is a complex process involving an increase in intracellular calcium concentrations, which promotes its translocation to membrane phospholipids. nih.gov

Secretory PLA2 (sPLA2) isoforms, such as sPLA2-IIA and sPLA2-V, are also significantly involved in arachidonic acid metabolism. These enzymes contribute to the delayed phase of AA release. nih.gov Under conditions of high expression, they can also participate in the immediate release of AA. nih.gov Research indicates a functional redundancy and concerted action between cPLA2 and these sPLA2 isoforms. nih.gov Pharmacological and co-expression studies suggest that the proper functioning of sPLA2s in releasing AA is dependent on the initial action of cPLA2. nih.gov Both cPLA2 and sPLA2s (IIA and V) have been shown to supply arachidonic acid to downstream cyclooxygenase-2 for prostaglandin (B15479496) E2 biosynthesis. nih.gov

In contrast, Ca2+-independent PLA2 (iPLA2) appears to be more involved in the spontaneous or basal turnover of fatty acids from phospholipids rather than in the acute, signal-induced release for eicosanoid synthesis. nih.gov

Contribution of Other Lipases (e.g., DAG Lipase) to [carboxy-14C]AA Release

Besides the direct action of PLA2, arachidonic acid can also be liberated through a two-step pathway involving phospholipase C (PLC) and diacylglycerol (DAG) lipase (B570770). creative-proteomics.comnih.gov Upon cellular stimulation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

This DAG, enriched with arachidonic acid at the sn-2 position, can then be acted upon by DAG lipase (DAGL). nih.gov DAGL specifically hydrolyzes the sn-1 acyl chain of DAG, producing 2-arachidonoylglycerol (B1664049) (2-AG). nih.govwikipedia.org Subsequently, 2-AG can be hydrolyzed by monoacylglycerol lipase (MAGL) to release free arachidonic acid. nih.gov Studies utilizing [1″-¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol have been instrumental in assaying DAGL activity by monitoring the formation of [1″-¹⁴C]2-arachidonoylglycerol and its subsequent hydrolysis to [1-¹⁴C]arachidonic acid. nih.gov This pathway represents a significant alternative route for making arachidonic acid available for eicosanoid biosynthesis, particularly in the context of endocannabinoid signaling where 2-AG itself is a key signaling molecule. nih.govwikipedia.org

Cyclooxygenase (COX) Pathway Metabolism of [carboxy-14C]Arachidonic Acid

Once released, [carboxy-14C]AA can be metabolized by the cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases. nih.gov There are two primary isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). allergolyon.frnih.gov This intermediate is then rapidly converted by various tissue-specific isomerases and synthases into a range of prostanoids, including prostaglandins (B1171923) and thromboxanes. allergolyon.fruwyo.edu

Prostaglandin Biosynthesis (e.g., PGE2, PGF2α, PGI2 as 6-keto-PGF1α)

The profile of prostaglandins produced from [carboxy-14C]AA varies significantly depending on the cell type and the specific enzymes expressed.

Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α) are major metabolites in many tissues. In studies with isolated rabbit spleen infused with [¹⁴C]arachidonic acid, PGE2 was identified as the largest radiolabeled product released, with smaller amounts of PGF2α also detected. nih.gov Similarly, in homogenates of human colonic mucosa incubated with [¹⁴C]-AA, the predominant cyclooxygenase products in order of abundance were PGE2 > PGF2α > PGD2 > TXB2 > 6-keto-PGF1α. nih.govnih.gov

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation. Due to its chemical instability, it is measured as its stable hydrolysis product, 6-keto-PGF1α . uwyo.edu The synthesis of 6-keto-PGF1α from [¹⁴C]AA has been demonstrated in various tissues, including the arterial wall and rabbit nephron segments. nih.govnih.gov However, in some tissues like the human colonic mucosa, its production is relatively minor compared to other prostaglandins. nih.govnih.gov A study on arterial walls from patients with renal cell carcinoma showed a significant decrease in the synthesis of PGI2 from [1-¹⁴C]AA compared to control subjects. nih.govauajournals.org

The relative production of these prostaglandins can be altered by various factors and in different pathological states. The table below summarizes findings from a study investigating [1-¹⁴C]arachidonic acid metabolism in arterial walls.

MetaboliteControl Group (pmol/mg)Renal Cell Carcinoma Group (pmol/mg)
6-keto-PGF1α (from PGI2)12.8 ± 6.22.9 ± 1.2
PGF2α1.1 ± 0.51.2 ± 0.6
PGE21.0 ± 0.41.1 ± 0.5

Data adapted from a study on arterial wall metabolism of [1-¹⁴C]arachidonic acid. nih.govauajournals.org

Thromboxane (B8750289) Biosynthesis (e.g., TXA2 as TXB2)

Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation. youtube.com Similar to PGI2, TXA2 is highly unstable and is rapidly hydrolyzed to its biologically inactive but stable metabolite, Thromboxane B2 (TXB2) . medchemexpress.com Therefore, TXB2 is commonly measured to quantify TXA2 synthesis. medchemexpress.com

Platelets are the primary site of TXA2 synthesis, where it is a major product of arachidonic acid metabolism. nih.govnih.gov Studies in rabbits with hypercholesterolemia have shown an increased biosynthesis of Thromboxane B2 from arachidonic acid in platelets. nih.govnih.gov In human colonic mucosa, TXB2 is produced in smaller quantities compared to PGE2 and PGF2α. nih.govnih.gov The table below shows the relative production of TXB2 compared to other COX metabolites in different tissues.

TissueRelative Abundance of COX Metabolites from [14C]AA
Human Colonic MucosaPGE2 > PGF2α > PGD2 > TXB2 > 6-keto-PGF1α
Arterial Wall (Control)6-keto-PGF1α > PGF2α ≈ PGE2 > TXB2

Data compiled from studies on human colonic mucosa and arterial wall metabolism. nih.govnih.govnih.govauajournals.org

Lipoxygenase (LOX) Pathway Metabolism of [carboxy-14C]Arachidonic Acid

The lipoxygenase (LOX) pathway represents another major route for the metabolism of [carboxy-14C]AA. creative-proteomics.comnih.gov LOX enzymes introduce molecular oxygen into arachidonic acid to form unstable hydroperoxyeicosatetraenoic acids (HPETEs), which are then rapidly converted to their more stable hydroxy derivatives (HETEs) or further metabolized to leukotrienes. allergolyon.fruwyo.edu There are several LOX isoforms, named according to the position of oxygen insertion on the arachidonic acid backbone (e.g., 5-LOX, 12-LOX, 15-LOX). uwyo.edu

The metabolism of [1-¹⁴C]-arachidonic acid by cultured calf aortic endothelial cells demonstrated the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) and, under certain conditions, 15-hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE). nih.gov In human colonic mucosa, both 12-HETE and 15-HETE were identified as major lipoxygenase products formed from [¹⁴C]-AA. nih.govnih.gov

In human neutrophils, stimulation leads to the production of 5-hydroxy-6,8,11,14-[¹⁴C]eicosatetraenoic acid (5-HETE) and [¹⁴C]leukotriene B4 from phospholipids previously labeled with [¹⁴C]arachidonate. nih.gov The profile of LOX metabolites is highly cell-type specific. For example, the 12- and 15-LOX pathways are predominant in platelets and respiratory tissues, respectively, while leukocytes are rich in 5-LOX. uwyo.edu

A study comparing the metabolism of [1-¹⁴C]AA in the arterial walls of control patients and those with renal cell carcinoma found a significant increase in the production of lipoxygenase pathway metabolites in the latter group, primarily due to an increase in 12-HETE synthesis. nih.govauajournals.org

MetaboliteControl Group (pmol/mg)Renal Cell Carcinoma Group (pmol/mg)
12-HETE2.9 ± 1.14.8 ± 1.8

Data adapted from a study on arterial wall metabolism of [1-¹⁴C]arachidonic acid. nih.govauajournals.org

Cytochrome P450 (CYP) Pathway Metabolism of [carboxy-14C]Arachidonic Acid

The cytochrome P450 (CYP) monooxygenases represent a third major pathway for arachidonic acid metabolism. nih.govmcmaster.ca These enzymes, primarily located in the liver and kidney, convert arachidonic acid into two main classes of products: epoxyeicosatrienoic acids (EETs) and additional hydroxyeicosatetraenoic acids (HETEs). nih.govresearchgate.net Studies using [1-14C]arachidonic acid have been crucial in identifying the specific CYP isoforms involved and the products they generate. nih.gov

CYP epoxygenases catalyze the epoxidation of the double bonds of arachidonic acid to form four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. mcmaster.ca Research on microsomes from HepG2 cells expressing specific human CYP enzymes showed that CYP2C8, 2C9, and 1A2 were particularly active in generating epoxygenase products from [1-14C]arachidonic acid. nih.gov

EETs are biologically active but are rapidly metabolized by soluble epoxide hydrolase (sEH), which converts them to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). nih.govnih.govnih.gov The activity of sEH is a critical determinant of the cellular levels and biological effects of EETs. nih.gov Studies have shown that when [1-14C]arachidonic acid is metabolized, a significant portion of the resulting EETs is converted to diols, reflecting substantial sEH activity in tissues like the human liver. nih.gov

In addition to epoxygenation, CYP enzymes, particularly those of the CYP4A and CYP4F families, catalyze the ω- and (ω-1)-hydroxylation of arachidonic acid. nih.govwikipedia.org The primary product of ω-hydroxylation is 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor. nih.govwikipedia.org

Experiments using [1-14C]arachidonic acid in renal cortical microsomes have been used to measure the formation rates of 20-HETE. physiology.org Studies with human liver microsomes and expressed human P450s have identified CYP4F2 and CYP4A11 as the primary enzymes responsible for 20-HETE formation from arachidonic acid. nih.gov 20-HETE can be further oxidized to 20-carboxy-arachidonic acid. nih.gov

Table 2: Key Products of CYP Pathway Metabolism of Arachidonic Acid-[carboxy-14C]
Reaction TypePrimary ProductsKey EnzymesSubsequent MetabolismReference
EpoxygenationEETs (5,6-, 8,9-, 11,12-, 14,15-EET)CYP2C8, CYP2C9, CYP1A2, CYP2J familyHydrolysis to DHETs by soluble epoxide hydrolase (sEH) mcmaster.canih.govnih.gov
Hydroxylation (ω/ω-1)20-HETE, 19-HETECYP4A family, CYP4F family (CYP4F2, CYP4A11)Oxidation to 20-carboxy-AA wikipedia.orgnih.govnih.gov

Non-Enzymatic Oxidation Products (e.g., Isoprostanes)

Beyond the well-defined enzymatic pathways, arachidonic acid is also susceptible to non-enzymatic oxidation by free radicals. This process of lipid peroxidation leads to the formation of a family of prostaglandin-like compounds known as isoprostanes. researchgate.netnih.gov The F2-isoprostanes, derived from arachidonic acid, are considered reliable biomarkers of oxidative stress in vivo. nih.gov This uncontrolled oxidation results in a mixture of diverse products without the stereospecificity characteristic of enzymatic reactions. researchgate.net The spontaneous oxidation of arachidonic acid in biological membranes can impact cellular function and has been linked to decreased fertility by affecting spermatogenic cells. biorxiv.org

Regulation of Carboxy 14c Arachidonic Acid Metabolism and Signaling

Hormonal and Receptor-Mediated Regulation of [carboxy-14C]AA Release and Metabolism

The liberation of [¹⁴C]AA from membrane phospholipids (B1166683) is a critical, well-regulated step that initiates its metabolic cascade. This process is frequently triggered by the binding of hormones and other ligands to specific cell surface receptors, which in turn activates intracellular signaling pathways leading to the activation of phospholipase A2 (PLA2), the primary enzyme responsible for AA release.

A variety of hormones have been shown to stimulate the release of [¹⁴C]AA. For instance, bradykinin (B550075) and adenosine (B11128) triphosphate (ATP) can induce a dose-dependent release of [¹⁴C]AA from pre-labeled tissues such as rabbit kidneys and hearts. nih.gov In the case of bradykinin, this stimulation leads to differential incorporation of arachidonate (B1239269) into various lipid fractions in the kidney cortex and medulla, suggesting the activation of distinct lipolytic processes in different parts of the organ. nih.gov Similarly, in rabbit ileal components, bradykinin has been found to be a potent stimulator of eicosanoid synthesis, with the subepithelium being the primary site of this activity. utmb.edu

Adrenergic signaling also plays a role in [¹⁴C]AA metabolism. For example, the alpha-adrenergic agonist phenylephrine (B352888) enhances the synthesis and release of prostaglandins (B1171923) from [¹⁴C]AA-labeled rabbit iris-ciliary body slices. arvojournals.org This effect is mediated by alpha-adrenergic receptors and results in the new synthesis of prostaglandins. arvojournals.org

Receptor-mediated signaling extends beyond classical hormones. The activation of N-formyl peptide receptors in guinea pig neutrophils leads to the release of arachidonic acid, a process that can be inhibited by pertussis toxin. nih.govelsevierpure.com This inhibition is linked to the ADP-ribosylation of a G protein, indicating the involvement of these signaling proteins in coupling receptor activation to PLA2. nih.govelsevierpure.com

The following table summarizes the effects of various hormones and receptor agonists on [¹⁴C]AA release and metabolism.

AgonistTissue/Cell TypeObserved Effect on [¹⁴C]AAReference(s)
BradykininRabbit Kidney and HeartStimulates dose-dependent release of [¹⁴C]AA and its prostaglandin (B15479496) metabolites. nih.govnih.gov
ATPRabbit Kidney and HeartStimulates dose-dependent release of [¹⁴C]prostaglandins. nih.gov
PhenylephrineRabbit Iris-Ciliary BodyEnhances the synthesis and release of prostaglandins from [¹⁴C]AA. arvojournals.org
N-formyl peptidesGuinea Pig NeutrophilsStimulates the release of arachidonic acid, which is inhibitable by pertussis toxin. nih.govelsevierpure.com

Influence of Calcium Dynamics on [carboxy-14C]AA Pathways

Calcium ions (Ca²⁺) are pivotal second messengers in the regulation of [¹⁴C]AA metabolism. Fluctuations in intracellular calcium concentration ([Ca²⁺]i) directly influence the activity of key enzymes, particularly cytosolic phospholipase A2 (cPLA2), which possesses a Ca²⁺-dependent lipid-binding domain.

The calcium ionophore A23187, which facilitates the influx of extracellular Ca²⁺ across the cell membrane, is a potent stimulator of arachidonic acid release in a variety of cell types, including human endothelial cells and guinea pig neutrophils. utmb.edunih.govelsevierpure.comnih.govnih.govnih.govresearchgate.net This demonstrates the critical role of elevated intracellular calcium in triggering the liberation of AA from membrane phospholipids. utmb.edunih.govelsevierpure.comnih.govnih.govnih.govresearchgate.net

Studies in human umbilical vein endothelial cells have revealed a direct relationship between the influx of extracellular Ca²⁺ and the release of [1-¹⁴C]arachidonic acid. nih.gov While the release of Ca²⁺ from internal stores can elevate [Ca²⁺]i, it is the sustained influx of extracellular calcium that is essential for the activation of cPLA2 and the subsequent release of [¹⁴C]AA. nih.gov The threshold for this activation is similar to that required for the translocation of cPLA2 to the membrane. nih.gov Interestingly, arachidonic acid itself can also influence calcium dynamics by activating the release of calcium ions from the endoplasmic reticulum via ryanodine (B192298) receptor channels in skeletal myotubes. msu.ru

The table below outlines the effects of agents that modulate calcium dynamics on [¹⁴C]AA release.

Modulating AgentCell TypeEffect on [Ca²⁺]iEffect on [¹⁴C]AA ReleaseReference(s)
A23187 (Calcium Ionophore)Human Endothelial CellsIncreases intracellular Ca²⁺Stimulates release nih.govnih.govnih.gov
A23187 (Calcium Ionophore)Guinea Pig NeutrophilsIncreases intracellular Ca²⁺Stimulates release nih.govelsevierpure.com
HistamineHuman Endothelial CellsIncreases intracellular Ca²⁺Stimulates release (dependent on Ca²⁺ influx) nih.gov
ThapsigarginHuman Endothelial CellsIncreases intracellular Ca²⁺Stimulates release (dependent on Ca²⁺ influx) nih.gov

Modulation by Cellular Stress and Environmental Factors

The metabolism of [¹⁴C]AA is highly responsive to cellular stress and various environmental insults. These factors can induce significant alterations in the enzymatic pathways that convert [¹⁴C]AA into its downstream metabolites, often contributing to pathological conditions.

One of the most studied environmental factors is cigarette smoke. Chronic exposure of rats to cigarette smoke has been shown to adversely alter the metabolism of [¹⁴C]arachidonic acid in the lungs, aortas, and platelets. nih.govtandfonline.comtandfonline.comnih.gov Specifically, aortic rings from smoke-exposed rats synthesize less prostacyclin (PGI₂), a vasodilator and inhibitor of platelet aggregation, from [¹⁴C]AA. nih.govtandfonline.comtandfonline.com Conversely, platelets from these animals synthesize more thromboxane (B8750289) (TXA₂), a potent vasoconstrictor and platelet aggregator. nih.govtandfonline.comtandfonline.com This shift in the PGI₂/TXA₂ balance creates a pro-thrombotic and pro-inflammatory state. nih.gov

Oxidative stress is another critical modulator of [¹⁴C]AA metabolism. balsinde.orgresearchgate.net Reactive oxygen species (ROS), which are produced in excess during oxidative stress, can trigger the mobilization of arachidonic acid from membrane phospholipids. balsinde.orgresearchgate.net For example, iron overload-induced oxidative stress in MES23.5 cells leads to a decrease in the expression of arachidonic acid and alters its metabolism through the lipoxygenase (LOX) pathway. researchgate.net

The following table summarizes the effects of selected cellular stressors and environmental factors on [¹⁴C]AA metabolism.

Stressor/FactorModel SystemKey FindingsReference(s)
Chronic Cigarette SmokeRatsDecreased prostacyclin (PGI₂) synthesis in the aorta; Increased thromboxane (TXA₂) synthesis in platelets. nih.govtandfonline.comtandfonline.com
Oxidative Stress (Iron Overload)MES23.5 CellsDecreased arachidonic acid expression; Altered metabolism via the LOX pathway. researchgate.net
Oxidative Stress (General)Various Cell TypesMobilization of arachidonic acid from membrane phospholipids. balsinde.orgresearchgate.net

Mechanistic Insights from Arachidonic Acid Carboxy 14c Studies in Disease Models

Inflammation and Immune Response Mechanisms (e.g., Macrophage Activation, Leukocyte Function)

Studies employing Arachidonic acid-[carboxy-14C] have been instrumental in defining the metabolic fate of this fatty acid during inflammatory responses. In murine peritoneal macrophages, [1-14C]arachidonic acid is rapidly taken up and distributed among various cellular lipids, with phosphatidylcholine being a primary recipient. Upon stimulation with inflammatory agents like zymosan, macrophages release arachidonic acid, predominantly from phosphatidylcholine and phosphatidylserine-phosphatidylinositol, to synthesize prostaglandins (B1171923). dntb.gov.ua This process is crucial for the inflammatory cascade.

In human polymorphonuclear leukocytes (PMNLs), the metabolism of arachidonic acid is significantly altered in inflammatory conditions such as psoriasis. When incubated with exogenous [14C]arachidonic acid, PMNLs from psoriatic patients synthesize greater amounts of the potent chemoattractant leukotriene B4 (LTB4) and its omega-oxidation products compared to healthy controls. diabetesjournals.orgresearchgate.net This suggests an upregulated 5-lipoxygenase pathway in psoriasis. Furthermore, chemoattractants have been shown to stimulate the degradation of methylated phospholipids (B1166683) in rabbit peritoneal leukocytes, a process linked to the release of [1-14C]arachidonic acid from prelabeled phospholipids, indicating the activation of phospholipase A2. researchgate.net

The activation of the complement system, a key component of innate immunity, also triggers the release of arachidonic acid. Late complement components can induce the release of arachidonic acid and the synthesis of prostaglandin (B15479496) E2 and thromboxane (B8750289) in macrophages. researchgate.net Similarly, various toxins can stimulate the release of arachidonic acid and its metabolites from alveolar macrophages, suggesting a common pathway for toxin-induced inflammation. eur.nl

Table 1: Distribution of [1-14C]Arachidonic Acid in Mouse Peritoneal Macrophage Lipids

Lipid Fraction Radioactivity Distribution (%)
Phosphatidylcholine 38.6
Phosphatidylethanolamine (B1630911) 22.1
Cholesteryl ester 11.8
Phosphatidylserine-phosphatidylinositol 8.5
Diacylglycerol 2.9
Triacylglycerol 2.0

Data derived from studies on the uptake and distribution of [1-14C]arachidonic acid in cultured macrophages. dntb.gov.ua

Cardiovascular System Research (e.g., Platelet Aggregation, Vascular Tone)

Arachidonic acid-[carboxy-14C] has been extensively used to investigate the role of arachidonic acid metabolites in cardiovascular health and disease. In human platelets, the release of arachidonic acid from membrane phospholipids is a critical step in aggregation. Studies with 14C-arachidonic acid-labeled platelets have shown that even non-aggregating concentrations of collagen can release small but significant amounts of arachidonic acid and its metabolite, thromboxane B2. nih.gov In pathological conditions like essential thrombocythaemia, activated platelets release more radioactivity from phospholipids labeled with [14C]arachidonic acid compared to controls, indicating an increased activity of phospholipases and enhanced metabolism of arachidonate (B1239269) via the prostaglandin synthetase pathway. nih.gov

The vascular wall's ability to synthesize prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, has been studied using [14C]arachidonic acid. In a rat model of renovascular hypertension, the synthesis of PGI2, measured by the conversion of [14C]arachidonic acid to its stable metabolite 6-keto-PGF1α, was significantly increased in the initial phase of hypertension. ahajournals.org This suggests a potential compensatory mechanism to counteract the rise in blood pressure. Furthermore, research on bovine coronary endothelial cells has shown that they metabolize [14C]arachidonic acid to produce vasodilatory eicosanoids, highlighting the role of arachidonic acid metabolites in regulating vascular tone. oncotarget.com

Table 2: Arachidonic Acid Metabolism in Platelets from Patients with Essential Thrombocythaemia vs. Controls

Parameter Essential Thrombocythaemia Normal Subjects p-value
Radioactivity Release from PLs (%) 13.7 ± 5.4 8.2 ± 1.9 < 0.01
HHT Formation (% of total radioactivity) 3.3 ± 1.4 1.6 ± 0.4 < 0.0001
Thromboxane B2 Generation Increased Baseline < 0.01

PLs: Phospholipids; HHT: 12-L-hydroxy-5,8,10-heptadecatrienoic acid. Data from thrombin-stimulated platelets pre-labeled with [14C]arachidonic acid. nih.gov

Neurological and Neurodegenerative Disease Mechanisms (e.g., Brain Lipid Metabolism)

The brain is highly enriched in arachidonic acid, and its metabolism is crucial for normal neurological function and is implicated in various neurodegenerative diseases. Studies in developing rats using orally administered arachidonic acid-3H8 and docosahexaenoic acid-14C have shown a high uptake of these fatty acids into brain lipids, particularly into the phospholipid fraction. researchmap.jp This underscores the importance of dietary intake of these fatty acids for brain development.

In the context of neuroinflammation, which is a hallmark of many neurodegenerative disorders, the metabolism of arachidonic acid is a key area of investigation. While direct studies using Arachidonic acid-[carboxy-14C] in specific neurodegenerative disease models are complex, research on brain lipid metabolism provides foundational knowledge. For instance, studies have shown that intravenously injected [1-14C]arachidonic acid is incorporated into brain phospholipids. The subsequent release and metabolism of this arachidonic acid into eicosanoids play a role in synaptic plasticity and neuroinflammatory processes. nih.gov Alterations in this metabolic pathway are thought to contribute to the pathology of diseases like Alzheimer's. nih.gov Furthermore, in a model of vasogenic brain edema, the uptake of [14C]AIB was reduced in tissues, indicating a disruption of the blood-brain barrier, a process where arachidonic acid metabolites are known to be involved. pnas.org

Renal and Liver Pathophysiology (e.g., Kidney Metabolism, Hepatic Lipid Synthesis)

The kidney is a significant site of arachidonic acid metabolism, producing various eicosanoids that regulate renal blood flow and glomerular function. In vitro studies using [14C]arachidonic acid have demonstrated that different regions and cells of the rat kidney have distinct prostanoid synthesis profiles. researchgate.net For example, isolated glomeruli predominantly synthesize thromboxane B2, while the papilla mainly produces prostaglandin E2 and prostaglandin F2α. researchgate.net In a rat model of acute renal failure, the synthesis of prostaglandins by glomeruli, measured after incubation with [14C]arachidonic acid, was found to be greater than in control rats, suggesting a role for these metabolites in the pathophysiology of this condition. researchgate.net

In spontaneously hypertensive rats, inhibition of the renal metabolism of [1-14C]arachidonic acid to the vasoconstrictor 20-HETE resulted in a reduction in blood pressure, highlighting the importance of this pathway in hypertension. nih.gov Human studies have also shown that isolated glomeruli metabolize [14C]arachidonic acid, with 6-keto-PGF1α (the stable metabolite of prostacyclin) being the major product, indicating a crucial role for PGI2 in human glomerular physiology.

In the liver, arachidonic acid metabolism primarily occurs via the cytochrome P450 (CYP) pathway. Studies with microsomes from human livers have shown that [1-14C]arachidonic acid is metabolized into various products, including epoxyeicosatrienoic acids (EETs) and monohydroxylated products (HETEs). The profile of these metabolites can vary between individuals and is influenced by the expression of different CYP enzymes.

Table 3: Prostaglandin Synthesis Profile in Different Regions of the Rat Kidney

Kidney Structure Major Prostaglandin Products
Isolated Glomeruli Thromboxane B2 > Prostaglandin E2 > Prostaglandin F2α > 6-keto-PGF1α
Mesangial Cells Prostaglandin E2 >> Prostaglandin F2α, Thromboxane B2, 6-keto-PGF1α
Papilla Prostaglandin E2 and Prostaglandin F2α
Outer Medulla 6-keto-PGF1α

Data from in vitro incubation with [14C]arachidonic acid. researchgate.net

Skeletal Muscle and Adipose Tissue Metabolism

Arachidonic acid and its metabolites are involved in regulating metabolic processes in skeletal muscle and adipose tissue. In bovine ciliary muscle, muscarinic stimulation leads to the release of [14C]arachidonic acid and 14C-labeled prostaglandins from prelabeled muscle tissue. researchgate.net The synthesized prostaglandins, in turn, can influence muscle contraction and relaxation. Studies in isolated guinea pig ileum have also shown that the tissue can convert [1-14C]arachidonic acid into prostaglandins, which then stimulate muscle contraction. researchgate.net Research has also indicated that arachidonic acid and prostaglandins E2 and F2α can influence the rates of protein turnover in skeletal and cardiac muscle. researchgate.net

While direct studies on adipose tissue metabolism using Arachidonic acid-[carboxy-14C] are less common in the provided search results, the role of arachidonic acid metabolites in conditions like obesity is an active area of research. It is known that adipose tissue can produce eicosanoids, and alterations in this production are implicated in the low-grade inflammation associated with obesity. The metabolism of arachidonic acid in adipose tissue is a key area for understanding the link between obesity and related metabolic disorders.

Cellular Proliferation and Differentiation Mechanisms

The metabolites of arachidonic acid are potent signaling molecules that can influence cell proliferation and differentiation, processes that are fundamental to development and are often dysregulated in cancer. In rat mammary tumor cells, it has been shown that these cells metabolize [14C]arachidonic acid to various eicosanoids, including thromboxane B2, PGE2, PGF2α, and HETEs. nih.gov Importantly, each of these metabolites was found to stimulate DNA synthesis, suggesting their role in promoting tumor cell proliferation. nih.gov

The differentiation of cells is also influenced by arachidonic acid metabolism. A study on the human promyelocytic cell line HL-60 demonstrated that differentiation along the granulocytic or monocytic pathway induces the metabolism of exogenous [14C]arachidonic acid into cyclooxygenase and lipoxygenase products. nih.gov Undifferentiated cells, in contrast, produce these metabolites in much smaller amounts. This indicates that the enzymatic machinery for eicosanoid synthesis is upregulated during cellular differentiation. Furthermore, studies in HeLa cells prelabeled with [14C]arachidonic acid showed that stimulation with a calcium ionophore leads to the accumulation of labeled phosphatidates, which are known to be involved in the control of cell proliferation.

Table 4: Eicosanoid Metabolites of [14C]Arachidonic Acid in Rat Mammary Tumor Cells and Their Effect on DNA Synthesis

Eicosanoid Metabolite Effect on DNA Synthesis
Thromboxane B2 Stimulatory
Prostaglandin E2 (PGE2) Stimulatory
Prostaglandin F2α (PGF2α) Stimulatory
12- and/or 15-HETE Stimulatory

HETE: Hydroxyeicosatetraenoic acid. Data from TMT-081 rat mammary tumor cell line. nih.gov

Comparative Biochemical Studies with Arachidonic Acid Carboxy 14c

Species-Specific Differences in [carboxy-14C]AA Metabolism (e.g., Human vs. Rodent)

Significant variations exist in the metabolism of xenobiotics and endogenous compounds among different species, which is a critical consideration when extrapolating animal model data to humans. researchgate.netsemanticscholar.org Studies using radiolabeled compounds have highlighted these differences. nih.gov In the context of arachidonic acid, comparative studies have revealed distinct metabolic profiles between humans and rodents.

One in vitro study directly compared the metabolism of radiolabeled linoleic acid and arachidonic acid in peripheral blood leukocytes from humans and rats. nih.gov While both human and rat leukocytes rapidly incorporated the labeled fatty acids, their subsequent distribution into different lipid classes varied significantly. In human leukocytes, [14C]-labeled linoleic acid was initially incorporated into triglycerides before being predominantly found in phosphatidylcholine. nih.gov In stark contrast, in rat leukocytes, the majority (63%) of the [14C]-linoleic acid remained as a free fatty acid, with much smaller amounts entering phospholipids (B1166683) and other glycerides. nih.gov

When human leukocytes were incubated with ³H-labeled arachidonic acid, up to 30% of the radioactivity released into the medium was accounted for by prostaglandins (B1171923) E2 and F2α, indicating active COX pathway metabolism. nih.gov This highlights a key functional difference in how these distinct species' immune cells process and utilize arachidonic acid. These differences are likely attributable to variations in the expression levels and catalytic activities of key enzymes in the metabolic pathways. researchgate.netsemanticscholar.org

Table 1: Comparative Incorporation of [14C]Linoleic Acid in Human vs. Rat Leukocytes

SpeciesPrimary Fate of [14C]Linoleic AcidSecondary FateReference
HumanIncorporation into Phosphatidylcholine (after initial triglyceride incorporation)Triglycerides nih.gov
RatRemained as Free Fatty Acid (63%)Phospholipids (9%), Monoglycerides-Diglycerides (12%) nih.gov

Tissue and Cell-Type Specificity in [carboxy-14C]AA Uptake and Eicosanoid Production

The metabolism of arachidonic acid is not uniform throughout the body; instead, it exhibits remarkable tissue and cell-type specificity. nih.gov This specificity is dictated by the unique enzymatic machinery expressed in different cells, leading to the production of distinct profiles of eicosanoids that mediate localized physiological effects. Studies using [carboxy-14C]AA have been instrumental in delineating these tissue-specific metabolic pathways.

For example, an investigation into the metabolism of [14C]arachidonic acid in homogenates of rabbit esophageal mucosa and muscularis revealed distinct eicosanoid profiles. nih.gov

Esophageal Muscularis : This tissue layer produced 6-keto-PGF1α and PGE2 as its main cyclooxygenase metabolites, with only minor production of 12-HETE from the lipoxygenase pathway. nih.gov

This demonstrates that even within a single organ, different tissue layers can have vastly different capacities for metabolizing arachidonic acid.

Cell-type specificity is also evident in studies of myeloid cells. The incubation of rat myeloid hyperplastic marrow cells and peritoneal monocyte/macrophages with [14C]arachidonic acid led to its incorporation into cellular phospholipids. miami.edu Upon stimulation, the cells released the [14C]arachidonic acid, which was then metabolized into both cyclooxygenase and lipoxygenase products. Notably, the predominantly granulocytic cell population generated a higher amount of lipoxygenase products compared to the monocyte/macrophage-rich population, underscoring the differential metabolic capabilities of distinct immune cell types. miami.edu

Table 2: Eicosanoid Production from [14C]Arachidonic Acid in Rabbit Esophageal Tissues

Tissue LayerPredominant Cyclooxygenase ProductsMajor Lipoxygenase ProductReference
Mucosa6-keto-PGF1α, PGF2α, PGE212-HETE nih.gov
Muscularis6-keto-PGF1α, PGE212-HETE (minor product) nih.gov

Developmental Stage-Dependent Variations in [carboxy-14C]AA Pathways

The metabolism of arachidonic acid is a dynamic process that changes throughout an organism's development, from the fetal stage to neonatal life and into adulthood. researchgate.net These variations are critical for processes such as cell differentiation, tissue development, and organ function. nih.gov

Studies in fetal thymic organ cultures have shown that these developing tissues can metabolize exogenous arachidonic acid. oup.com Fetal thymic cells were found to synthesize immunoreactive PGE2 and could convert arachidonic acid into products that co-chromatographed with authentic 6-keto-PGF1α, PGE2, and PGF2α. oup.com The inhibition of cyclooxygenase and lipoxygenase pathways was found to block the growth and differentiation of fetal thymocytes, indicating that arachidonic acid metabolism is essential for proper immune system development. oup.com

In humans, eicosanoid levels vary significantly during the perinatal period. Prostaglandin (B15479496) E (PGE) levels in cord blood are markedly higher than in adults. researchgate.net However, within 48 to 72 hours after birth, these levels drop to concentrations significantly lower than those of adults and then gradually increase with age. researchgate.net This suggests a tightly regulated developmental pattern of prostaglandin synthesis and metabolism. Furthermore, arachidonic acid uptake appears to be higher in early-trimester trophoblast cells, where it is required to support placental growth and the production of prostaglandins. nih.gov The regulation of AA metabolism is therefore crucial for normal fetal growth and development. researchgate.net

Advanced Research Perspectives and Future Directions for Arachidonic Acid Carboxy 14c Investigations

Integration with Multi-Omics Approaches (e.g., Lipidomics for comprehensive profiling)

The integration of Arachidonic Acid-[carboxy-14C] tracing with multi-omics technologies, particularly lipidomics, offers a powerful strategy for a comprehensive understanding of arachidonic acid metabolism. While traditional tracer studies quantify the flux of the carbon-14 (B1195169) label through various metabolic pathways, lipidomics provides a detailed snapshot of the entire lipid profile of a biological system at a specific moment.

Recent multi-omics studies have highlighted the dysregulation of arachidonic acid signaling in various pathological conditions, such as rheumatoid arthritis and certain cancers. creative-proteomics.comnih.gov The introduction of Arachidonic Acid-[carboxy-14C] into such study designs would provide a dynamic view of these processes, elucidating the rates of synthesis and turnover of specific arachidonic acid-derived lipids that are identified as dysregulated by lipidomic profiling.

Table 1: Illustrative Integration of [carboxy-14C]AA Tracing with Lipidomics

Experimental ApproachInformation GainedPotential Application
Lipidomics Profiling Identifies and quantifies a wide array of lipid species, including various eicosanoids, phospholipids (B1166683), and neutral lipids.Reveals global changes in the lipidome in response to a stimulus or in a disease state.
[carboxy-14C]AA Tracing Measures the rate of incorporation of arachidonic acid into different lipid pools and the rate of production of its metabolites.Provides dynamic information on the flux through specific metabolic pathways involving arachidonic acid.
Integrated Approach Correlates the dynamic flux of arachidonic acid metabolism with comprehensive changes in the lipid profile.Elucidates the specific metabolic pathways that are most significantly altered and drive the observed changes in the lipidome.

Novel Radiotracer Methodologies and Analytical Enhancements

Future advancements in the use of Arachidonic Acid-[carboxy-14C] will also be driven by the development of novel radiotracer methodologies and enhanced analytical techniques. While traditional methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been workhorses in the field, newer, more sensitive, and higher-resolution techniques are emerging.

One such advancement is the coupling of radio-gas chromatography (radio-GC) with mass spectrometry (GC-MS). nih.gov This combination allows for the separation of complex mixtures of arachidonic acid metabolites with high resolution, while the radio detector specifically quantifies the ¹⁴C-labeled compounds. The simultaneous mass spectrometry analysis provides structural confirmation of the metabolites. nih.gov Such methods enable a more precise and confident identification and quantification of a wider range of metabolites than was previously possible.

Further enhancements could come from the development of novel imaging techniques that can visualize the distribution of Arachidonic Acid-[carboxy-14C] and its metabolites within tissues and even single cells. This would provide invaluable spatial information about where arachidonic acid metabolism is most active, for example, in specific subcellular compartments or in distinct cell types within a heterogeneous tissue.

Unraveling the Role of Free [carboxy-14C]Arachidonic Acid as a Signaling Molecule

Beyond its role as a precursor for eicosanoid synthesis, free arachidonic acid itself is now recognized as an important signaling molecule. nih.govmdpi.com It can directly modulate the activity of various proteins, including ion channels, protein kinases, and phospholipases. nih.gov By using [carboxy-14C]Arachidonic Acid, researchers can specifically track the pool of free arachidonic acid within the cell and investigate how its concentration and localization change in response to various stimuli.

The use of [carboxy-14C]Arachidonic Acid in such studies allows for the sensitive detection and quantification of the free fatty acid, even at the low physiological concentrations at which it exerts its signaling functions. nih.gov This enables a more precise correlation between the levels of free arachidonic acid and the activation or inhibition of its downstream targets. Future research in this area will likely focus on identifying novel protein targets of free arachidonic acid and elucidating the physiological consequences of these interactions.

Exploration of Undiscovered Metabolic Fates and Products of [carboxy-14C]Arachidonic Acid

While the major metabolic pathways of arachidonic acid, namely the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, are well-established, it is likely that other, as-yet-undiscovered metabolic fates and products of arachidonic acid exist. mdpi.comresearchgate.netresearchgate.net The use of [carboxy-14C]Arachidonic Acid provides a powerful tool for the discovery of such novel metabolites.

By incubating cells or tissues with [carboxy-14C]Arachidonic Acid and then using high-resolution separation and detection techniques, researchers can search for novel radiolabeled compounds. The presence of the ¹⁴C label provides a definitive indication that the compound is derived from arachidonic acid. Once identified, the structures of these novel metabolites can be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The biological activities of these newly discovered molecules can then be investigated, potentially revealing new signaling pathways and physiological functions.

Mechanistic Validation of Pharmacological Modulators Using [carboxy-14C]AA Tracers

[carboxy-14C]Arachidonic Acid is an invaluable tool for the mechanistic validation of pharmacological agents that target the arachidonic acid metabolic cascade. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs), for example, exert their effects by inhibiting the COX enzymes. youtube.comyoutube.comepa.gov By using [carboxy-14C]Arachidonic Acid in cell-based or in vitro assays, researchers can directly measure the effect of these drugs on the production of specific prostaglandins (B1171923) and thromboxanes.

This approach allows for a detailed characterization of the potency and selectivity of different inhibitors. For instance, the differential effects of a drug on COX-1 versus COX-2 can be readily assessed by measuring the formation of their respective ¹⁴C-labeled products. Furthermore, this methodology can be used to screen for novel inhibitors of other enzymes in the arachidonic acid cascade, such as the lipoxygenases and cytochrome P450 enzymes, and to validate their mechanism of action.

Table 2: Application of [carboxy-14C]AA in Pharmacological Studies

Pharmacological ModulatorEnzyme TargetMeasured [¹⁴C]Metabolite(s)Research Objective
IndomethacinCyclooxygenase (COX)[¹⁴C]Prostaglandins, [¹⁴C]ThromboxanesTo confirm the inhibition of COX activity and assess the potency of the drug. nih.gov
BaicaleinLipoxygenase (LOX)[¹⁴C]Hydroxyeicosatetraenoic acids (HETEs), [¹⁴C]LeukotrienesTo validate the inhibition of LOX pathways and determine the selectivity of the compound. nih.gov
Novel Compound XUnknownFull spectrum of [¹⁴C]eicosanoidsTo screen for effects on the arachidonic acid cascade and identify the potential enzyme target.

Q & A

Basic Research Questions

Q. How can arachidonic acid-carboxy-14C be reliably detected and quantified in biological samples using modern analytical techniques?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying radiolabeled arachidonic acid derivatives. Key parameters include:

  • Chromatographic separation : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve arachidonic acid from matrix interferences .
  • Mass spectrometry : Employ multiple reaction monitoring (MRM) for 14C-labeled arachidonic acid, targeting specific ion transitions (e.g., m/z 303 → 259 for unlabeled arachidonic acid; adjust for isotopic labeling). Validate with internal standards like deuterated arachidonic acid (d8-AA) .
  • Quantification : Normalize 14C counts against a calibration curve of known concentrations, correcting for matrix effects and isotopic dilution .

Q. What are the best practices for preparing biological samples to ensure the stability of this compound during extraction?

  • Methodological Answer :

  • Storage : Store samples at -80°C immediately after collection to prevent enzymatic degradation of arachidonic acid metabolites. Avoid freeze-thaw cycles .
  • Extraction : Use lipid-specific extraction solvents (e.g., methyl tert-butyl ether/methanol/water mixtures) to recover both free and esterified arachidonic acid. Include antioxidants (e.g., butylated hydroxytoluene) to minimize auto-oxidation .
  • Derivatization : For gas chromatography (GC)-based methods, convert carboxylic acid groups to methyl esters via BF3-methanol, ensuring >95% derivatization efficiency .

Q. How can researchers track the metabolic fate of this compound in in vitro cellular models?

  • Methodological Answer :

  • Experimental design : Incubate cells with 14C-labeled arachidonic acid (0.1–1 µM) in serum-free media to minimize nonspecific binding. Terminate reactions at timed intervals using ice-cold methanol .
  • Metabolite profiling : Extract lipids and separate via thin-layer chromatography (TLC) or LC-MS. Key metabolites (e.g., prostaglandins, leukotrienes) should be identified using reference standards and quantified via scintillation counting for 14C .

Advanced Research Questions

Q. How can contradictory data on this compound metabolite distribution across tissues be resolved?

  • Methodological Answer :

  • Data normalization : Account for tissue-specific lipid content (e.g., total phospholipid levels) and express metabolite concentrations as pmol/mg protein or nmol/g tissue .
  • Pathway cross-talk : Use inhibitors (e.g., indomethacin for cyclooxygenase, zileuton for 5-lipoxygenase) to dissect competing enzymatic pathways. Validate with knockout cell lines or siRNA targeting key enzymes (e.g., COX-2, ALOX5) .
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., diet, circadian rhythm) that may skew tissue-specific metabolite ratios .

Q. What strategies optimize the synthesis and purification of this compound for high-specific-activity studies?

  • Methodological Answer :

  • Radiolabeling : Carboxy-14C labeling is achieved via carboxylation of arachidonic acid precursors (e.g., γ-linolenic acid) using 14CO2 in the presence of carboxylase enzymes. Purity intermediates via preparative HPLC .
  • Quality control : Verify radiochemical purity (>98%) using radio-TLC and confirm structural integrity via NMR (e.g., 13C-NMR for carboxyl group verification) .

Q. How can this compound data be integrated with multi-omics datasets to elucidate systemic lipid signaling networks?

  • Methodological Answer :

  • Data integration : Map 14C-metabolite fluxes to transcriptomic/proteomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). Prioritize nodes where metabolite turnover correlates with enzyme expression (e.g., PTGS2, CYP450 isoforms) .
  • Network modeling : Build kinetic models (e.g., COPASI) to simulate arachidonic acid cascade dynamics under varying substrate concentrations or genetic perturbations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.